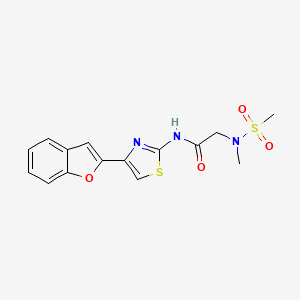

N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide is a useful research compound. Its molecular formula is C15H15N3O4S2 and its molecular weight is 365.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide is a compound that integrates a benzofuran moiety with a thiazole and a sulfonamide group. This structural combination suggests potential for diverse biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Numerous studies have highlighted the antibacterial activity of thiazole derivatives, including those similar to this compound. For instance, compounds containing thiazole and sulfonamide groups have demonstrated significant antibacterial effects against both Gram-negative and Gram-positive bacteria. These compounds were tested in isolation and in combination with cell-penetrating peptides, showing enhanced efficacy .

Anticancer Activity

Research indicates that thiazole-based compounds can exhibit anticancer properties. A study synthesized novel thiazole derivatives and evaluated their effects on various cancer cell lines, including A549 (lung cancer) and C6 (glioma). The results showed that certain derivatives induced apoptosis in tumor cells, suggesting potential therapeutic applications in cancer treatment . The mechanism of action often involves the activation of apoptotic pathways, which are crucial for the anticancer activity of these compounds.

Acetylcholinesterase Inhibition

Another area of interest is the inhibitory effect on acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. Compounds similar to this compound have been shown to inhibit AChE effectively. This activity is vital for maintaining acetylcholine levels in the brain, thus providing a potential avenue for treating cognitive decline associated with neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activities of thiazole derivatives are often influenced by their structural components. The presence of specific functional groups, such as benzofuran and sulfonamide, can enhance or diminish their biological efficacy. For example, modifications to the benzofuran or thiazole portions of the molecule may lead to variations in potency against microbial strains or cancer cells.

Key Findings from Studies

Case Studies

- Antibacterial Efficacy : In a study examining hybrid antimicrobials, the combination of thiazole and sulfonamide groups resulted in enhanced antibacterial activity when tested against various bacterial strains. The results indicated that specific substitutions on the thiazole ring could significantly impact effectiveness .

- Anticancer Mechanism : Research into thiazole derivatives revealed that certain compounds not only inhibited cancer cell proliferation but also triggered apoptotic pathways through caspase activation assays. This highlights their potential as chemotherapeutic agents .

- Neuroprotective Potential : The ability of compounds similar to this compound to inhibit AChE suggests they may offer neuroprotective benefits, making them candidates for further exploration in Alzheimer's disease therapies .

科学研究应用

Synthesis and Structural Characteristics

The synthesis of N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide involves several steps, typically starting from benzofuran and thiazole derivatives. The compound's molecular formula is C24H23N3O4S, indicating a complex structure that contributes to its biological activity. The synthesis methods often include refluxing in solvents such as ethanol and the use of various coupling agents to facilitate the formation of the desired product .

Anticancer Activity

One significant application of this compound is its potential as an anticancer agent. Studies have shown that thiazole derivatives exhibit promising anticancer activities against various tumor cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanism of action appears to involve the induction of apoptosis in cancer cells, with specific compounds demonstrating IC50 values in the low micromolar range .

Case Study:

In a study evaluating the anticancer effects of thiazole derivatives, compounds containing the benzofuran and thiazole moieties were found to activate caspase pathways, leading to increased apoptosis in treated cells. This suggests a mechanism where these compounds could be developed into effective chemotherapeutic agents.

Antimicrobial Properties

Another critical application area is antimicrobial activity. Research indicates that thiazole and sulfonamide derivatives can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to penetrate bacterial cell membranes effectively, enhancing its efficacy .

Data Table: Antibacterial Activity

| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 8 | 10.5 |

| S. aureus | 7.5 | 8 |

| B. subtilis | 7.5 | 9 |

| S. epidermidis | 7 | 6 |

This table summarizes the antibacterial activity observed with various derivatives, highlighting their potential as broad-spectrum antimicrobial agents.

Acetylcholinesterase Inhibition

Compounds similar to this compound have also been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease pathology. The inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive function .

Case Study:

In vitro studies demonstrated that certain thiazole derivatives showed strong AChE inhibitory activity, suggesting their potential use in treating neurodegenerative diseases.

Conclusion and Future Directions

The compound this compound exhibits a range of biological activities that warrant further exploration. Its applications in anticancer therapy, antimicrobial treatments, and neuroprotection highlight its versatility as a pharmaceutical candidate.

Future research should focus on:

- Mechanistic Studies: Understanding the precise mechanisms by which these compounds exert their biological effects.

- Clinical Trials: Conducting clinical trials to evaluate efficacy and safety in humans.

- Structural Modifications: Exploring structural modifications to enhance potency and selectivity for specific targets.

属性

IUPAC Name |

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-[methyl(methylsulfonyl)amino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4S2/c1-18(24(2,20)21)8-14(19)17-15-16-11(9-23-15)13-7-10-5-3-4-6-12(10)22-13/h3-7,9H,8H2,1-2H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASEDAZNXEXKNST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1=NC(=CS1)C2=CC3=CC=CC=C3O2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。